molecular formula C13H13BrN2O2 B1399505 Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate CAS No. 869568-12-7

Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate

Cat. No.: B1399505
CAS No.: 869568-12-7
M. Wt: 309.16 g/mol
InChI Key: NYEZJYVJMVPDTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate (CAS 869568-12-7) is a brominated imidazole derivative characterized by a 4-bromophenyl substituent at position 4, a methyl group at position 1, and an ethyl carboxylate moiety at position 2 of the imidazole ring.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-15-11(8-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEZJYVJMVPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or further reducing it to a cyclohexyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl or cyclohexyl derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related imidazole/benzimidazole derivatives:

Compound Name Substituents Molecular Weight Key Biological Activity/Application Reference
Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate (CAS 869568-12-7) 4-(4-Bromophenyl), 1-methyl, 2-ethyl carboxylate 323.16 (calculated) Under investigation for therapeutic potential
Ethyl 1-(4-bromo-2-fluorophenyl)-2-(2-(2,6-dichlorophenyl)propan-2-yl)-1H-imidazole-4-carboxylate 4-Bromo-2-fluorophenyl, 2-(2,6-dichlorophenyl)propan-2-yl, 4-ethyl carboxylate ~581.2 (estimated) LXRβ agonist for dyslipidemia treatment
Ethyl 2-(4-bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate (CAS 1354700-32-5) 4-Bromophenyl, 5-trifluoromethyl, 4-ethyl carboxylate 363.13 Not specified; trifluoromethyl enhances lipophilicity
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1566317-81-4) 2-Bromo, 1-ethyl, 5-methyl, 4-ethyl carboxylate 277.11 Intermediate in organic synthesis
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives (e.g., compound 4 in ) Benzimidazole core with 4-fluorophenyl and ester substituents 313.25 (LC-MS data) Anticancer, anti-inflammatory applications
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate Benzimidazole core with bromophenyl, propyl-imidazole, and carboxylate groups Not reported Structural studies for anti-HIV activity

Key Observations :

  • Bromine vs.
  • Trifluoromethyl Group : The CF3 group in CAS 1354700-32-5 significantly increases hydrophobicity, which may improve membrane permeability but reduce water solubility .
  • Benzimidazole vs.

Critical Analysis :

  • Acid/Base Conditions : The use of TFA and NaOH in suggests sensitivity to strong acids/bases, necessitating careful pH control.
  • Regioisomerism : Compounds like those in and may form regioisomers, complicating purification and requiring advanced analytical techniques (e.g., LC-MS).

Analytical and Spectroscopic Data

  • Mass Spectrometry :
    • The target compound’s molecular ion peak is unreported, but analogs show [M+H]+ signals at 313.25 () and 389.0 ().
    • Trifluoromethyl-containing derivatives () exhibit higher molecular weights (363.13) due to the CF3 group.
  • Chromatography: reports an Rf value of 0.71 (dichloromethane/diethyl ether/methanol), aiding in purity assessment.

Biological Activity

Overview

Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate is a synthetic compound belonging to the imidazole class, characterized by its unique structure that includes a bromophenyl group and an ethyl ester. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and antibacterial properties.

  • IUPAC Name: Ethyl 4-(4-bromophenyl)-1-methylimidazole-2-carboxylate
  • CAS Number: 869568-12-7
  • Molecular Formula: C13H13BrN2O2
  • Molecular Weight: 295.15 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromophenyl moiety enhances the compound's binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for modulating protein activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, a study investigating the inhibition of HIV integrase (IN) showed that derivatives of imidazole compounds demonstrated significant inhibition rates. This compound exhibited moderate antiviral activity with percentage inhibition rates ranging from 33% to 45%, depending on concentration and structural variations of related compounds .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that imidazole derivatives can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine, has been shown to enhance antibacterial efficacy .

Study 1: Inhibition of HIV Integrase

In a comparative study focusing on the inhibition of HIV integrase interactions with LEDGF/p75, several compounds were tested for their inhibitory effects. This compound was among those evaluated, with results indicating a significant potential for disrupting viral replication pathways .

Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of various imidazole derivatives found that compounds similar to this compound displayed considerable activity against common bacterial strains. The study emphasized the role of substituents on the imidazole ring in enhancing bioactivity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureModerate antiviral and antibacterial activityUnique bromophenyl substitution enhances binding
Mthis compoundSimilar to above but with a methyl esterLower solubility affects bioactivityLess effective due to reduced solubility
Ethyl 4-phenyl-1-methyl-1H-imidazole-2-carboxylateLacks bromine substitutionLimited biological activityLower reactivity compared to brominated variants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate
Reactant of Route 2
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Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate

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